1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole
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Overview
Description
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a fluorinated imidazole derivative known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole typically involves the reaction of imidazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction may result in partially or fully reduced imidazole rings .
Scientific Research Applications
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole
- 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole
- 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole-3-carbaldehyde
Uniqueness
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is unique due to its specific combination of trifluoromethoxy and trifluoroethyl groups attached to the imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
Properties
CAS No. |
943522-68-7 |
---|---|
Molecular Formula |
C6H4F6N2O |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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